N-dibenzofuran-3-yl-4-methylbenzamide

説明

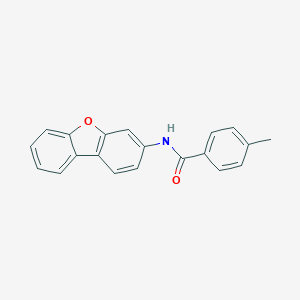

N-Dibenzofuran-3-yl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a dibenzofuran-3-yl substituent on the amide nitrogen. Dibenzofuran, a fused bicyclic aromatic system comprising two benzene rings linked by an oxygen atom, confers structural rigidity and distinct electronic properties to the molecule. This article compares this compound with related benzamide derivatives, leveraging published research on compounds with analogous substituents or synthetic pathways.

特性

CAS番号 |

298219-77-9 |

|---|---|

分子式 |

C20H15NO2 |

分子量 |

301.3g/mol |

IUPAC名 |

N-dibenzofuran-3-yl-4-methylbenzamide |

InChI |

InChI=1S/C20H15NO2/c1-13-6-8-14(9-7-13)20(22)21-15-10-11-17-16-4-2-3-5-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22) |

InChIキー |

WUPBTHQQZHRZBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Features

- N-Dibenzofuran-3-yl-4-methylbenzamide : Features a dibenzofuran-3-yl group (aromatic, rigid, electron-rich due to the oxygen bridge) and a 4-methylbenzoyl moiety. The dibenzofuran substituent may enhance π-π stacking interactions and influence solubility .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a flexible 2-hydroxy-1,1-dimethylethyl group, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization. The absence of aromaticity in its substituent contrasts with the target compound’s rigid dibenzofuran system .

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): Substituted with electron-withdrawing chlorines and an ethoxymethoxy group, enhancing pesticidal activity via hydrophobic interactions. The dichlorophenyl group differs significantly from dibenzofuran in electronic and steric effects .

Physicochemical Properties

- Dibenzofuran Substituent : Expected to increase molecular weight (~243 g/mol for dibenzofuran vs. ~92 g/mol for 2-hydroxy-1,1-dimethylethyl) and reduce solubility in polar solvents due to hydrophobicity .

- Spectroscopic Characterization : The dibenzofuran moiety would produce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to alkyl-substituted analogs (e.g., δ 1.0–4.0 ppm for hydroxyalkyl groups) .

Data Tables

*Calculated based on substituent contributions where exact data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。